2-(4-Fluorophenyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)quinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorophenyl group at the 2-position of the quinazoline ring enhances its pharmacological properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)quinazoline typically involves the condensation of 4-fluoroaniline with anthranilic acid derivatives. One common method includes the following steps:
Condensation Reaction: 4-Fluoroaniline reacts with anthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid to form this compound.
Cyclization: The intermediate product undergoes cyclization under acidic or basic conditions to yield the final quinazoline compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluorophenyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
2-(4-Fluorophenyl)quinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)quinazoline involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt cellular processes, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation.
Comparison with Similar Compounds
- 2-(4-Chlorophenyl)quinazoline
- 2-(4-Bromophenyl)quinazoline
- 2-(4-Methylphenyl)quinazoline
Comparison: 2-(4-Fluorophenyl)quinazoline is unique due to the presence of the fluorine atom, which can enhance its lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs. This makes it a more potent compound in certain biological assays and a valuable candidate for drug development.
Properties
Molecular Formula |
C14H9FN2 |
---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
2-(4-fluorophenyl)quinazoline |
InChI |
InChI=1S/C14H9FN2/c15-12-7-5-10(6-8-12)14-16-9-11-3-1-2-4-13(11)17-14/h1-9H |
InChI Key |
QYFRXGFRYCCVSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.